molecular formula C7H13N B599973 4,4-Dimethyl-2-pentyn-1-amine CAS No. 113439-90-0

4,4-Dimethyl-2-pentyn-1-amine

Cat. No. B599973
CAS RN: 113439-90-0
M. Wt: 111.188
InChI Key: KZIPPJINJOKJRI-UHFFFAOYSA-N
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Description

“4,4-Dimethyl-2-pentyn-1-amine” is a chemical compound with the molecular formula C7H13N . It is used for research and development purposes .


Synthesis Analysis

The synthesis of amines like “this compound” can be achieved through various methods. One such method involves the reduction of nitriles or amides and nitro compounds . Another method involves the reaction of 2,2-dimethyl-4-pentyn-1-al with dialkylamine .


Molecular Structure Analysis

The molecular structure of “this compound” consists of seven carbon atoms, thirteen hydrogen atoms, and one nitrogen atom . The spectroscopy of amines can be used to determine the structure of an unknown amine .


Chemical Reactions Analysis

The reaction of “this compound” depends on the structure of the amine. For instance, the addition of morpholine and piperidine occurs regiospecifically at the C=0 bond, while diethylamine undergoes 1,4-addition .

Scientific Research Applications

Accelerating Effect in Polymer Curing

Tertiary aromatic amines, including compounds structurally related to "4,4-Dimethyl-2-pentyn-1-amine," are used as activators in the benzoyl peroxide/amine system for curing acrylic resins. This process is crucial for biomedical applications such as denture resins or acrylic bone cements. The kinetics, mechanism, and activation energy of the reaction highlight the importance of temperature on curing parameters and the potential thermal trauma associated with implantation of acrylic bone cements (Vázquez, Levenfeld, & Román, 1998).

Environmental Impact and Water Treatment

The kinetics and mechanism of formation and destruction of N-nitrosodimethylamine (NDMA) in water have been studied, with tertiary amines identified as potential sources of NDMA formation potentials in treated water. This research is vital for understanding the environmental impact of amines and developing technologies for water treatment to mitigate the effects of these compounds (Sharma, 2012).

Analytical Methods for Biogenic Amine Detection

Amines and their derivatives in foods have been analyzed to understand their toxicity and as indicators of food quality and safety. Various chromatographic methods, especially high-performance liquid chromatography (HPLC), have been developed for the quantitative determination of biogenic amines in foods, demonstrating the importance of these methods in ensuring food safety and quality (Önal, 2007).

Advanced Oxidation Processes for Amine Degradation

Nitrogen-containing compounds, including amines, have been shown to be resistant to conventional degradation processes. Advanced oxidation processes (AOPs) have been effective in mineralizing these compounds and improving the efficacy of overall treatment schemes. This research is critical for the environmental management of amine-based pollutants (Bhat & Gogate, 2021).

Safety and Hazards

“4,4-Dimethyl-2-pentyn-1-amine” is classified as a flammable liquid and causes severe skin burns and eye damage . It is advised to use personal protective equipment while handling this chemical .

properties

IUPAC Name

4,4-dimethylpent-2-yn-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N/c1-7(2,3)5-4-6-8/h6,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZIPPJINJOKJRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C#CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

111.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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